tetrahydro-2-(oxiranylethoxy)-2H-pyran
Description
Significance of Tetrahydropyran (B127337) Ring Systems as Strategic Scaffolds in Organic Synthesis
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a foundational structure in organic chemistry. wikipedia.org Its derivatives are particularly common and valued in the field. wikipedia.org The THP framework is a prevalent scaffold found in a vast array of biologically significant natural products, including marine toxins, polyether antibiotics, and pheromones. This ubiquity has made the stereoselective synthesis of substituted THP rings a major objective in organic synthesis.
In synthetic applications, the 2-tetrahydropyranyl (THP) group is widely employed as a protecting group for alcohols. wikipedia.org This strategy involves the reaction of an alcohol with 3,4-dihydro-2H-pyran under acidic conditions to form a THP ether. organic-chemistry.orgyoutube.com The resulting acetal (B89532) is stable under a variety of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases, making it a robust shield for the hydroxyl functionality during complex multi-step syntheses. organic-chemistry.orgthieme-connect.de The alcohol can be readily regenerated by acidic hydrolysis. wikipedia.org A notable aspect of this protective strategy is the creation of a new stereocenter at the anomeric carbon (C-2), which can lead to the formation of diastereomeric mixtures when reacting with chiral alcohols. organic-chemistry.org
Overview of Ether and Epoxide Functionalities within Complex Molecular Architectures
Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are generally among the more unreactive functional groups in organic chemistry. vanderbilt.edu This chemical inertness makes them excellent choices for protecting groups, as seen with the THP ethers. organic-chemistry.org Their bonds can typically only be cleaved under harsh conditions, such as with strong acids like HBr or HI. vanderbilt.edu
In stark contrast, epoxides (or oxiranes) are three-membered cyclic ethers that exhibit high reactivity. This reactivity stems from significant angle strain within the three-membered ring, where the bond angles are compressed to approximately 60° from the ideal 109.5° for sp³-hybridized carbons. This inherent strain makes the epoxide ring susceptible to opening by a wide range of nucleophiles, even under mild conditions. The acid-catalyzed ring-opening of epoxides is a particularly powerful transformation, allowing for the introduction of various functional groups and the formation of valuable 1,2-difunctionalized compounds. canterbury.ac.nz This unique reactivity profile makes epoxides versatile synthetic intermediates in the construction of complex molecules.
Structural Context of tetrahydro-2-(oxiranylethoxy)-2H-pyran within Pyran Chemistry
The compound this compound is a bifunctional molecule that integrates the key features of both a tetrahydropyranyl ether and an epoxide. Its structure consists of:
A central tetrahydro-2H-pyran (oxane) ring. wikipedia.org
An ethoxy linker (-O-CH₂-CH₂-O-) attached to the anomeric C-2 position of the pyran ring, forming a stable acetal.
A terminal oxiranyl (epoxide) ring attached to the ethoxy side chain.
This specific arrangement combines the protective nature and stereochemical considerations of the THP group with the electrophilic reactivity of the epoxide. The THP ether portion of the molecule serves to mask a hydroxyl group, while the epoxide end provides a reactive site for subsequent nucleophilic attack and ring-opening reactions. This dual functionality makes it a potentially valuable building block in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately before being joined. The synthesis of such a molecule would typically involve the protection of 2-(oxiranyl)ethanol with 3,4-dihydro-2H-pyran under acidic catalysis.
Interactive Data Table: Properties of Constituent Functional Groups
| Functional Group | Key Structural Feature | General Reactivity | Common Role in Synthesis |
| Tetrahydropyranyl (THP) Ether | Acetal linkage at C-2 of a saturated six-membered oxygen heterocycle. | Stable to bases, organometallics, hydrides; Labile to acid. organic-chemistry.orgthieme-connect.de | Protecting group for alcohols. wikipedia.org |
| Ether (general) | C-O-C linkage. | Generally unreactive; requires strong acid for cleavage. vanderbilt.edu | Solvents, protecting groups. |
| Epoxide (Oxirane) | Oxygen in a three-membered ring. | Highly reactive due to ring strain; undergoes ring-opening with nucleophiles. canterbury.ac.nz | Electrophilic building block, synthetic intermediate. |
Properties
IUPAC Name |
2-[2-(oxiran-2-yl)ethoxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-5-10-9(3-1)11-6-4-8-7-12-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTILYNYMACXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463655 | |
| Record name | tetrahydro-2-(oxiranylethoxy)-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88055-58-7 | |
| Record name | tetrahydro-2-(oxiranylethoxy)-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tetrahydro 2 Oxiranylethoxy 2h Pyran and Analogous Structures
Classical Synthetic Routes to the Tetrahydro-2H-Pyran Core
The formation of the substituted tetrahydropyran (B127337) ring is a cornerstone of many natural product syntheses and has been achieved through various classical and modern synthetic reactions.
Intramolecular cyclization reactions are a powerful tool for the stereoselective synthesis of the tetrahydropyran skeleton. Among these, the Prins cyclization has emerged as a prominent method. acs.orgnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. acs.org The stereochemical outcome of the Prins cyclization can often be controlled to produce specific diastereomers of substituted tetrahydropyrans. nih.gov
For instance, the reaction of homoallylic alcohols with various aldehydes in the presence of a Lewis or Brønsted acid catalyst can yield highly substituted tetrahydropyrans. acs.org The choice of catalyst and reaction conditions can influence the diastereoselectivity of the cyclization. acs.org Iron(III) chloride, for example, has been shown to be an effective catalyst for the highly diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans. acs.org Perrhenic acid has also been utilized to catalyze a variation of the Prins cyclization to directly and stereoselectively synthesize cis-2,6-disubstituted tetrahydropyran-4-ones from 3-chlorohomoallylic alcohols and aldehydes. nih.gov
| Homoallylic Alcohol | Aldehyde | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|---|---|
| (Z)-4-Phenylbut-3-en-1-ol | Benzaldehyde | FeCl₃ | CH₂Cl₂ | 80 | 99:1 | acs.org |
| (E)-4-Hexen-1-ol | Propanal | InCl₃ | CH₂Cl₂ | 85 | >95:5 | acs.org |
| 3-Chlorobut-3-en-1-ol | Benzaldehyde | HReO₄ | CH₂Cl₂ | 69 | >95:5 (cis) | nih.gov |
| 6-Methylhept-5-en-2-ol | Benzaldehyde | HBF₄·OEt₂ | CH₂Cl₂ | 88 | Single diastereomer | rsc.org |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized pyran derivatives in a single step. pearson.comnih.gov These reactions often involve the condensation of an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound. tandfonline.com Organocatalysis has been successfully employed in MCRs to produce pyran derivatives with high yields and stereoselectivities. tandfonline.comnih.gov
For example, the reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate (B1235776) can be catalyzed by substances like potassium hydroxide (B78521) loaded on calcium oxide under solvent-free conditions to afford 2-amino-4H-pyran derivatives in excellent yields. growingscience.com Similarly, 2-aminopyridine (B139424) has been used as a low-cost organocatalyst for the synthesis of diverse 4H-pyrans at ambient temperature. tandfonline.com These methods provide rapid access to complex pyran structures from simple starting materials. mdpi.com
| Aldehyde | Active Methylene (B1212753) Compound | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Malononitrile | Ethyl acetoacetate | KOH/CaO | Solvent-free | 92 | growingscience.com |
| 4-Chlorobenzaldehyde | Malononitrile | Dimedone | Fe₃O₄@SiO₂@NiSB | Solvent-free | 98 | mdpi.com |
| Benzaldehyde | Malononitrile | 1,3-Indandione | 2-Aminopyridine | Ethanol | 95 | tandfonline.com |
| 4-Nitrobenzaldehyde | Malononitrile | Acetylacetone | Triethylamine | Water | 90 | nih.gov |
Installation of the Oxiranylethoxy Moiety
Once the tetrahydropyran core is established, the next crucial step is the introduction of the oxiranylethoxy side chain. This is typically achieved through a two-step sequence: etherification to introduce an olefinic precursor, followed by epoxidation.
The Williamson ether synthesis is a classic and widely used method for forming ethers. masterorganicchemistry.comwikipedia.org This reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide. masterorganicchemistry.com In the context of synthesizing the target molecule, 2-hydroxytetrahydropyran (B1345630) can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.com This alkoxide can then react with an allyl halide, such as allyl bromide, to yield 2-(allyloxy)tetrahydro-2H-pyran, the olefinic precursor to the desired product. mdpi.com
Phase-transfer catalysis (PTC) provides an alternative and often advantageous method for etherification, particularly when dealing with substrates that have solubility issues in different phases. rsc.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous phase to an organic phase where it can react with the alkyl halide. quizlet.com This technique can improve reaction rates and yields in the etherification of secondary alcohols.
| Alcohol | Allylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexanol | Allyl bromide | NaH | THF | ~95 | youtube.com |
| p-Ethylphenol | Allyl bromide | NaOH/TBAB | Dichloromethane/Water | Not specified | quizlet.com |
| Glycerol | Allyl chloride | NaOH/Tetrabutylammonium salt | - | High | rwth-aachen.de |
| Secondary benzylic alcohols | - (self-condensation) | Fe(OTf)₃/NH₄Cl | DCM | Good to excellent | acs.org |
The final step in constructing the oxiranylethoxy moiety is the epoxidation of the double bond in the 2-(allyloxy)tetrahydro-2H-pyran precursor. Various reagents and methods are available for this transformation, with the choice often dictated by the desired stereochemistry of the resulting epoxide.
A commonly used reagent for epoxidation is meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgmasterorganicchemistry.com The reaction with m-CPBA is typically stereospecific, proceeding via a concerted "butterfly" mechanism where the oxygen atom is delivered to one face of the alkene. dalalinstitute.com For allylic ethers, the stereochemical outcome can be influenced by the existing stereocenters in the molecule.
For achieving high levels of enantioselectivity, the Sharpless asymmetric epoxidation is a powerful tool. growingscience.comwikipedia.org This method is particularly effective for the epoxidation of allylic alcohols, utilizing a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant. growingscience.comdalalinstitute.com The choice of the L-(+)- or D-(-)-DET ligand directs the epoxidation to a specific face of the alkene, allowing for the synthesis of either enantiomer of the epoxide. growingscience.com While the classic Sharpless epoxidation is designed for allylic alcohols, modifications and related catalytic systems have been developed for the asymmetric epoxidation of other olefins, including homoallylic ethers. wikipedia.org
| Olefin Precursor | Epoxidizing Agent/Catalyst System | Solvent | Yield (%) | Stereoselectivity (dr or ee) | Reference |
|---|---|---|---|---|---|
| Cyclohexene | m-CPBA | CH₂Cl₂ | High | syn-addition | masterorganicchemistry.com |
| (E)-2-Hexen-1-ol | TBHP, Ti(OⁱPr)₄, L-(+)-DET | CH₂Cl₂ | 85 | 94% ee | researchgate.net |
| Geraniol | TBHP, Ti(OⁱPr)₄, D-(-)-DET | CH₂Cl₂ | High | High ee | growingscience.com |
| Chiral terminal allylic alcohol | H₂O₂, Titanium salalen complex | - | up to 98 | >99:1 dr (syn) | nih.gov |
Stereoselective and Asymmetric Synthesis of Chiral Tetrahydro-2-(oxiranylethoxy)-2H-pyran
The synthesis of a specific stereoisomer of this compound requires careful control of stereochemistry at each step. Asymmetric synthesis of the tetrahydropyran core is a key strategy. rsc.orgresearchgate.net Organocatalytic methods have proven particularly effective in this regard, enabling the construction of chiral tetrahydropyran rings with multiple stereocenters in a highly enantioselective and diastereoselective manner. researchgate.netnih.gov
For example, organocatalytic Michael/Henry/ketalization cascade sequences have been developed to access highly functionalized tetrahydropyrans with excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios (dr > 20:1). nih.gov Similarly, one-pot sequential catalysis involving Henry and oxa-Michael reactions has been used for the highly diastereo- and enantioselective synthesis of 2,6-cis-substituted tetrahydropyrans. acs.org
Once a chiral tetrahydropyran precursor, such as an enantiomerically enriched 2-hydroxytetrahydropyran, is obtained, the subsequent etherification and epoxidation steps must be performed under conditions that preserve the existing stereochemistry and, in the case of epoxidation, introduce the new stereocenters with high control. The use of a stereoselective epoxidation method, such as the Sharpless epoxidation, is crucial for achieving the desired final stereoisomer of this compound. growingscience.com
| Reaction Type | Substrates | Catalyst | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| Michael/Henry/Ketalization Cascade | β-Keto ester, Nitroalkene, Ynal | Quinine-based squaramide | 27-80 | 93-99% | >20:1 | nih.gov |
| Henry/oxa-Michael Sequence | Nitromethane, 7-Oxo-hept-5-enal | Copper(II) complex/CSA | Excellent | 98-99% | >99:1 | acs.org |
| Michael/aza-Henry/Cyclization | 1,3-Dicarbonyl, Nitroolefin, Aldimine | Quinine-derived squaramide | 69-91 | High | High | acs.org |
| [3+3] Annulation | Pyrazolone, Rhodanine-derived ketoester | Chiral squaramide | Good | High | - | wikipedia.org |
Chiral Auxiliary and Organocatalytic Approaches in Pyranyl Ether Synthesis
The asymmetric synthesis of tetrahydropyran derivatives often employs chiral auxiliaries or organocatalysts to induce stereoselectivity. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For instance, oxazolidinones, as chiral auxiliaries, can be used in diastereoselective alkylation and aldol (B89426) reactions to construct stereocenters that will form part of the tetrahydropyran ring. williams.edu A general approach involves the acylation of a chiral oxazolidinone, followed by diastereoselective enolate alkylation. The auxiliary then directs the incoming electrophile to a specific face of the molecule, establishing a desired stereocenter. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched product. williams.edu Pseudoephedrine is another effective chiral auxiliary that provides high diastereoselectivity in alkylation reactions, leading to the formation of intermediates for tetrahydropyran synthesis. harvard.edu
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyrans, avoiding the use of metal catalysts. rsc.org Small organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity. rsc.org A notable organocatalytic approach is the domino Michael-hemiacetalization reaction. nih.gov This sequence, often catalyzed by a squaramide-based organocatalyst, can construct polyfunctionalized tetrahydropyran derivatives in a single pot with excellent diastereo- and enantioselectivity. nih.govnih.gov For example, the reaction of 1,3-dicarbonyl compounds with α-hydroxymethyl nitroalkenes can yield tetrahydropyranols with multiple contiguous stereocenters. nih.gov
Interactive Data Table: Organocatalytic Synthesis of Functionalized Tetrahydropyrans
| Entry | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | dr | ee (%) |
| 1 | Quinine-based squaramide | Acetylacetone | β-nitrostyrene | 30 | >20:1 | 99 |
| 2 | Quinine-based squaramide | Ethyl 2-oxocyclohexanecarboxylate | β-nitrostyrene | 65 | >20:1 | 97 |
| 3 | Quinine-based squaramide | Acetylacetone | (E)-N-Boc-3-(2-nitrovinyl)-1H-indole | 27 | >20:1 | 93 |
| 4 | Quinine-based squaramide | Ethyl 2-oxocyclohexanecarboxylate | (E)-1-methoxy-4-(2-nitrovinyl)benzene | 53 | >20:1 | 96 |
Data sourced from an organocatalytic Michael/Henry/ketalization cascade sequence. nih.gov
Control of Diastereoselectivity and Enantioselectivity
Achieving high levels of diastereoselectivity and enantioselectivity is paramount in the synthesis of complex molecules like substituted tetrahydropyrans. Diastereoselectivity, the preferential formation of one diastereomer over another, can often be controlled by the judicious choice of reagents and reaction conditions. For instance, in the synthesis of highly substituted tetrahydropyran-4-ones, a tandem Knoevenagel condensation and intramolecular Michael addition can produce a single diastereomer under thermodynamic control. scielo.br
Enantioselectivity, the formation of one enantiomer in excess of the other, is typically achieved using chiral catalysts or auxiliaries. Organocatalytic approaches have proven particularly effective. For example, a one-pot sequential catalysis involving a copper(II)-catalyzed Henry reaction followed by an oxa-Michael reaction mediated by camphorsulfonic acid can produce 2,6-cis-substituted tetrahydropyrans with excellent diastereoselectivities (dr >99:1) and enantioselectivities (ee = 98–99%). researchgate.net Similarly, a one-pot organocatalytic Michael/Henry/ketalization sequence using a bifunctional quinine-based squaramide catalyst affords highly functionalized tetrahydropyrans with excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios (dr > 20:1). nih.gov
Anomeric Stereocontrol in Tetrahydropyran Systems
The anomeric effect is a critical stereoelectronic phenomenon that influences the conformation and reactivity of tetrahydropyran systems. basna.ir It describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-2) to occupy the axial position rather than the sterically less hindered equatorial position. basna.ir This effect arises from the stabilizing interaction between a lone pair of the endocyclic oxygen atom and the antibonding (σ*) orbital of the C-X bond (where X is the electronegative substituent). basna.ir
Controlling the anomeric stereochemistry is crucial in the synthesis of many biologically active molecules. The interplay of steric and stereoelectronic effects dictates the final stereochemical outcome. While the anomeric effect often favors axial substitution, steric hindrance from bulky groups can lead to a preference for the equatorial position. In some cases, a "reverse anomeric effect" is observed, where electrostatic interactions lead to a preference for the equatorial position for certain substituents. researchgate.net Synthetic strategies must therefore carefully consider the nature of the substituents and the reaction conditions to achieve the desired anomeric configuration.
Green Chemistry Principles in the Preparation of Tetrahydropyran Systems
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of complex molecules like tetrahydropyrans.
Environmentally Benign Solvents and Solvent-Free Reaction Conditions
The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. nih.gov The use of environmentally benign solvents, such as water, ethanol, or supercritical carbon dioxide, is highly encouraged. rsc.orgtudelft.nl For tetrahydropyran synthesis, water has been successfully employed as a solvent in Prins cyclization reactions catalyzed by phosphomolybdic acid, offering a simple, cost-effective, and environmentally friendly procedure. organic-chemistry.org Other greener solvent alternatives to traditional volatile organic compounds include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and exhibit lower toxicity and peroxide formation tendencies. researchgate.netsigmaaldrich.com
Solvent-free reaction conditions represent an even greener approach, minimizing waste and often leading to shorter reaction times and simpler work-up procedures. The synthesis of tetrahydropyran odorants via a Prins-cyclization reaction has been efficiently carried out under solvent-free conditions by grinding an aldehyde and a homoallylic alcohol with a catalytic amount of p-toluenesulfonic acid on silica (B1680970) gel. scielo.br Similarly, the tetrahydropyranylation of alcohols can be achieved in good to excellent yields at room temperature under solvent-free conditions using a reusable acidic ionic liquid as a catalyst. iau.ir
Catalytic Approaches for Sustainable Syntheses
Catalytic reactions are a cornerstone of green chemistry, as they allow for the use of small amounts of a catalyst to generate large quantities of product, thereby reducing waste. rsc.org A wide range of catalysts have been developed for the sustainable synthesis of tetrahydropyrans. rsc.org For instance, lanthanide triflates have been shown to be efficient catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes to produce tetrahydropyran derivatives. organic-chemistry.org In another example, the hydrogenation of furfural-derived 3,4-dihydropyran over a Ni/SiO2 catalyst can produce tetrahydropyran with high selectivity and yield. rsc.org The use of recyclable catalysts further enhances the sustainability of these processes. ufms.br
One-Pot and Atom-Economical Methodologies
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced solvent use, and waste generation. rsc.org The synthesis of highly functionalized tetrahydropyridines, structural analogs of tetrahydropyrans, has been achieved through a one-pot, five-component reaction, demonstrating the power of this approach. ufms.br Organocatalytic cascade reactions are particularly well-suited for one-pot syntheses of complex tetrahydropyran structures. nih.gov
Atom economy, a concept developed by Barry Trost, is a measure of how efficiently all the atoms in the reactants are incorporated into the final product. rsc.org Reactions with high atom economy are inherently greener as they generate minimal waste. Addition and cycloaddition reactions are classic examples of atom-economical processes. The synthesis of tetrahydropyrans via domino reactions, such as the Michael/Henry/ketalization sequence, exemplifies an atom-economical approach by constructing multiple bonds and stereocenters in a single, efficient process. nih.gov
Reactivity and Mechanistic Investigations of Tetrahydro 2 Oxiranylethoxy 2h Pyran
Reactions Involving the Tetrahydro-2H-Pyran Ring System
The reactivity of the tetrahydro-2H-pyran ring in this molecule is primarily centered around the acetal (B89532) linkage at the C2 position. This functionality can undergo nucleophilic substitution, though it is generally less reactive than its unsaturated or pyranosyl counterparts.
Nucleophilic Ring-Opening and Ring-Transformation Reactions
Nucleophilic attack on the tetrahydropyran (B127337) ring of compounds analogous to tetrahydro-2-(oxiranylethoxy)-2H-pyran, such as 2-alkoxy-3,4-dihydropyrans, can lead to ring-opening reactions. For instance, reactions with thiols or thiophenols can proceed via an electrophilic ring-opening mechanism, resulting in products that incorporate the nucleophile. cas.cn The use of a catalyst, such as lithium bromide, can facilitate the selective formation of a ring-opened monotransthioacetalization product. cas.cn
The nucleophilic substitution reactions of functionalized tetrahydropyran acetals can proceed through either SN1 or SN2-like pathways. nih.gov The predominant mechanism and the resulting stereoselectivity are influenced by factors such as the nature of the pyranosyl donor, the nucleophile, the activator, and the solvent. nih.gov Polar solvents tend to favor the formation of SN1 products, while nonpolar solvents like trichloroethylene (B50587) can promote SN2 pathways. acs.org
Ring-transformation reactions of pyran-2-ones, which are related unsaturated systems, with nucleophiles often lead to the formation of new heterocyclic or carbocyclic systems. These reactions are driven by the vulnerability of the pyran-2-one ring to nucleophilic attack at the C2, C4, and C6 positions, which typically results in ring opening and subsequent rearrangement.
Cycloaddition Chemistry of Pyran-Based Scaffolds
While the saturated nature of the tetrahydropyran ring in this compound precludes its direct participation as a diene or dienophile in classical Diels-Alder reactions, the synthesis of tetrahydropyran rings often utilizes cycloaddition strategies. researchgate.net The hetero-Diels-Alder reaction is a common approach for constructing the THP ring. researchgate.net
Furthermore, [4+2] cycloaddition reactions are pivotal in the synthesis of thiopyran derivatives, which are sulfur analogs of pyrans. rsc.org These reactions can be intermolecular or intramolecular and may proceed through either concerted or stepwise mechanisms. rsc.org Theoretical studies using density functional theory (DFT) have been employed to investigate the inverse electron demand Diels-Alder (IEDDA) reactions of 2H-pyran-2-one derivatives with strained alkynes, shedding light on their reactivity.
Rearrangement Reactions within the Tetrahydropyran Nucleus
Rearrangement reactions within the tetrahydropyran nucleus can be facilitated by various catalysts. For example, gold-catalyzed Meyer-Schuster rearrangement of bis-propargylic alcohols can lead to the formation of cis-2,6-disubstituted tetrahydropyrans through a cascade of reactions including hydration and oxa-Michael addition. mdpi.com In some instances, partial racemization of substituted tetrahydropyrans has been observed to occur via a reversible 2-oxonia-Cope rearrangement, which involves a 3,3-sigmatropic shift. whiterose.ac.uk Lewis acid-catalyzed rearrangements of 7-membered cyclic acetals have also been utilized as a strategy for the stereoselective synthesis of tetrahydropyrans. beilstein-journals.org
Reactivity of the Oxiranylethoxy Side Chain
The oxiranylethoxy side chain features a terminal epoxide ring, which is a key site of reactivity in the molecule. The inherent ring strain of the three-membered ether makes it a potent electrophile for a wide array of nucleophiles. chemistrysteps.com
Epoxide Ring-Opening Reactions with Diverse Nucleophiles
The epoxide ring of glycidyl (B131873) ethers, such as the oxiranylethoxy moiety, readily undergoes nucleophilic ring-opening reactions. acs.org This process is a versatile method for introducing a variety of functional groups. researchgate.net A broad range of nucleophiles can be employed, including carbon, nitrogen, oxygen, halogen, and sulfur-containing reagents. researchgate.netnih.gov
The reaction conditions, particularly the pH, play a crucial role in the mechanism and outcome of the ring-opening. Under basic or neutral conditions, strong nucleophiles attack the epoxide directly in an SN2 fashion. chemistrysteps.comkhanacademy.org In acidic media, the epoxide oxygen is first protonated, activating the ring for attack by weaker nucleophiles. chemistrysteps.com
Table 1: Examples of Nucleophiles in Epoxide Ring-Opening Reactions
| Nucleophile Type | Example | Product Type |
|---|---|---|
| Oxygen | Alcohols, Water | β-Hydroxy ethers, Diols |
| Carbon | Grignard reagents, Organolithiums, Cyanides | β-Hydroxy alkyl compounds |
| Nitrogen | Amines, Azides | β-Amino alcohols, β-Azido alcohols |
| Sulfur | Thiols | β-Hydroxy thioethers |
This table provides a generalized overview of nucleophiles and their corresponding products in epoxide ring-opening reactions.
Regioselectivity and Stereospecificity in Epoxide Transformations
The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions. d-nb.info
Under basic or neutral conditions (SN2 mechanism): The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. d-nb.infoyoutube.com For the oxiranylethoxy side chain, this would be the terminal methylene (B1212753) carbon of the epoxide.
Under acidic conditions (SN1-like mechanism): The nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. d-nb.infolibretexts.org In the case of the terminal epoxide in the side chain, the attack would still predominantly occur at the less substituted carbon unless there are significant electronic effects from the rest of the molecule.
The stereochemistry of the epoxide ring-opening is typically stereospecific. The SN2 attack by the nucleophile occurs from the backside, leading to an inversion of configuration at the center of attack. libretexts.org This results in the formation of trans or anti products. chemistrysteps.com
Table 2: Regioselectivity of Epoxide Ring-Opening
| Conditions | Mechanism | Site of Nucleophilic Attack |
|---|---|---|
| Basic/Neutral | SN2 | Less sterically hindered carbon |
This table summarizes the general principles of regioselectivity in epoxide ring-opening reactions.
Ether Cleavage and Exchange Reactions
The structure of this compound contains two distinct ether linkages, each with different susceptibilities to cleavage. The endocyclic ether of the tetrahydropyran ring is generally stable, but the exocyclic acetal linkage and the epoxide ring are prone to cleavage under specific conditions.
The THP group is a well-known protecting group for alcohols, valued for its stability in basic and neutral media but susceptible to cleavage under acidic conditions. organic-chemistry.org This cleavage is a type of ether cleavage reaction. The mechanism involves protonation of the ether oxygen, followed by the departure of the alcohol and the formation of a resonance-stabilized carbocation. youtube.com
Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which makes them considerably more reactive than other ethers. wikipedia.orglibretexts.org They readily undergo ring-opening reactions, which are a form of ether cleavage, under both acidic and basic conditions. uoanbar.edu.iqlibretexts.org The high reactivity of epoxides is due to the release of this ring strain upon opening, which provides a strong thermodynamic driving force for the reaction. uoanbar.edu.iq
In this compound, the epoxide ring is expected to be the more reactive site for ether cleavage compared to the THP ether linkage, especially under nucleophilic or basic conditions. libretexts.org Under acidic conditions, both the THP ether and the epoxide can be cleaved. youtube.comuoanbar.edu.iq
Ether exchange reactions, where one alkoxy group is substituted for another, are less common for simple ethers but can be relevant in the context of the THP acetal. Under acidic catalysis in the presence of another alcohol, the ethoxy-oxirane moiety could potentially be exchanged.
| Reaction Type | Conditions | Reactive Site | Notes |
| Acid-Catalyzed Cleavage | Dilute aqueous acid (e.g., HCl, H₂SO₄), Lewis acids | Epoxide and THP ether | The epoxide is generally more reactive due to ring strain. |
| Base-Catalyzed Cleavage | Strong bases (e.g., NaOH, Grignard reagents) | Epoxide | THP ethers are stable to basic conditions. |
| Reductive Cleavage | Hydride reagents (e.g., LiAlH₄) | Epoxide | Can lead to the formation of an alcohol. |
Comprehensive Mechanistic Pathways of Key Transformations
The key transformations of this compound are expected to be dominated by the opening of the highly strained epoxide ring and the acid-catalyzed cleavage of the THP acetal.
Elucidation of Reaction Intermediates and Transition States
Epoxide Ring-Opening:
Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the epoxide oxygen, forming a protonated epoxide intermediate. This is followed by the nucleophilic attack of a solvent molecule or another nucleophile. The transition state has significant carbocationic character. In the case of an unsymmetrical epoxide, the nucleophile will preferentially attack the more substituted carbon atom. libretexts.org
Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring in an SN2-type reaction. libretexts.org The transition state involves the simultaneous breaking of the C-O bond and the formation of the C-nucleophile bond. The alkoxide intermediate is then protonated in a subsequent step. libretexts.org
THP Ether Cleavage:
The acid-catalyzed cleavage of the THP ether proceeds through the protonation of the ether oxygen adjacent to the anomeric carbon. This is followed by the elimination of the alcohol to form a resonance-stabilized oxocarbenium ion intermediate. youtube.com This intermediate is then attacked by a nucleophile, typically water, to yield the deprotected alcohol and 5-hydroxypentanal. youtube.com
Kinetic and Thermodynamic Analysis of Reaction Energetics
Thermodynamics:
The high degree of ring strain in the three-membered epoxide ring (approximately 25 kcal/mol) makes its ring-opening reactions highly exothermic and thermodynamically favorable. uoanbar.edu.iq The relief of this strain is a major driving force for the reactivity of epoxides. uoanbar.edu.iq In contrast, the cleavage of the THP ether is also thermodynamically driven, particularly in the presence of water, as it leads to the formation of stable alcohol and aldehyde products.
Kinetics:
The kinetics of epoxide ring-opening are generally faster than the cleavage of other ethers due to the high ring strain. libretexts.org
Acid-catalyzed opening: The rate of reaction is dependent on the concentration of both the epoxide and the acid catalyst. The formation of the protonated epoxide is a rapid pre-equilibrium, and the subsequent nucleophilic attack is the rate-determining step.
Base-catalyzed opening: This reaction follows SN2 kinetics, and the rate is proportional to the concentration of both the epoxide and the nucleophile. libretexts.org
Kinetic studies on the formation of related tetrahydropyran systems have shown that the reactions generally follow second-order kinetics. physchemres.org The activation parameters, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined from temperature-dependent kinetic studies. physchemres.org For instance, in the synthesis of some tetrahydrobenzo[b]pyran derivatives, the activation energies have been calculated, providing insight into the energy barriers of the reaction. physchemres.org Similar principles would apply to the cleavage reactions of this compound, where the activation energy for epoxide opening is expected to be significantly lower than for the cleavage of a standard acyclic ether.
| Parameter | Epoxide Ring-Opening | THP Ether Cleavage |
| Thermodynamic Driving Force | High (Relief of ~25 kcal/mol ring strain) | Moderate (Formation of stable products) |
| Relative Rate | Fast | Slower (requires acid catalysis) |
| Key Intermediate Stability | Protonated epoxide / Alkoxide | Resonance-stabilized oxocarbenium ion |
Derivatization and Advanced Functionalization of Tetrahydro 2 Oxiranylethoxy 2h Pyran
Chemoselective Transformations of Constituent Functional Groups
The presence of two distinct heterocyclic moieties in tetrahydro-2-(oxiranylethoxy)-2H-pyran—the relatively stable THP ether and the highly reactive oxirane ring—is central to its synthetic utility. This dichotomy in reactivity allows for chemoselective transformations, where one functional group can be modified while the other remains intact under specific reaction conditions.
The oxiranyl (epoxide) ring is characterized by significant ring strain, making it susceptible to nucleophilic attack and ring-opening reactions under both acidic and basic conditions. This high reactivity, in contrast to the more stable THP ether, allows for a wide range of selective modifications at this position.
The nucleophilic opening of the epoxide ring is a cornerstone of its functionalization. researchgate.netresearchgate.netkhanacademy.orgyoutube.com The reaction can proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the oxirane, leading to the opening of the ring and the formation of a new carbon-nucleophile bond and a hydroxyl group. The regioselectivity of this attack is dependent on the reaction conditions.
Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom of the epoxide. A variety of nucleophiles can be employed for this transformation, including amines, azides, thiols, and carbanions.
Table 1: Representative Nucleophilic Ring-Opening Reactions of the Oxiranyl Group
| Nucleophile | Reagent | Product Functional Groups |
|---|---|---|
| Amine | R-NH2 | Amino alcohol |
| Azide | NaN3 | Azido alcohol |
| Thiol | R-SH | Thioether alcohol |
| Cyanide | NaCN | Cyano alcohol |
In contrast, acid-catalyzed ring-opening of the epoxide proceeds via a mechanism with carbocationic character. The acid protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack. In this case, the nucleophile preferentially attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.
The tetrahydropyran (B127337) ring, in its capacity as a THP ether, is generally stable under a variety of reaction conditions, including those that are basic, nucleophilic, and reductive. This stability is a key feature of the THP group's common use as a protecting group for alcohols in organic synthesis. nih.govtotal-synthesis.com However, the THP ring is susceptible to cleavage under acidic conditions, which regenerates the parent alcohol and 5-hydroxypentanal. This reactivity can be exploited for deprotection or further functionalization.
While direct functionalization of the saturated carbon backbone of the tetrahydropyran ring is challenging, strategic approaches can be envisioned. For instance, radical halogenation could introduce a functional handle on the ring, which could then be subjected to further derivatization. However, such approaches often suffer from a lack of selectivity. A more controlled approach would involve the synthesis of a pre-functionalized dihydropyran precursor prior to the formation of the THP ether and subsequent attachment of the oxiranylethoxy side chain.
Design and Synthesis of Analogs with Tailored Reactivity Profiles
By systematically modifying the structure of this compound, it is possible to design and synthesize analogs with fine-tuned reactivity and steric properties. These modifications can be targeted at the tetrahydropyran ring, the oxirane ring, or the ethoxy linker.
Table 2: Potential Modifications for the Synthesis of Analogs
| Molecular Component | Modification Strategy | Potential Impact on Reactivity |
|---|---|---|
| Tetrahydropyran Ring | Introduction of substituents (e.g., alkyl, aryl) on the ring. | Alters steric hindrance around the THP ether and can influence its stability and cleavage rate. |
| Oxiranyl Ring | Introduction of substituents on the epoxide ring. | Influences the regioselectivity of nucleophilic attack and the rate of ring-opening. |
| Ethoxy Linker | Varying the length of the alkyl chain (e.g., methoxy, propoxy). | Affects the spatial relationship between the two rings, which can be crucial in intramolecular reactions. |
For instance, introducing electron-withdrawing substituents on the tetrahydropyran ring could potentially increase the lability of the THP ether under acidic conditions. Conversely, bulky substituents could enhance its stability. On the oxiranyl side, the presence of substituents would direct nucleophilic attack to the less hindered carbon under basic conditions and to the more electronically stabilized carbon under acidic conditions.
The length and nature of the linker connecting the two rings are also critical variables. A shorter or more rigid linker could pre-organize the molecule for intramolecular reactions, potentially increasing the rate and selectivity of cyclization to form polycyclic or spirocyclic systems. By exploring these structural modifications, a library of analogs with diverse reactivity profiles can be generated, expanding the synthetic utility of this versatile chemical entity.
Computational Chemistry and Theoretical Studies on Tetrahydro 2 Oxiranylethoxy 2h Pyran
Conformational Analysis of the Tetrahydro-2H-Pyran Ring System
No dedicated conformational analysis studies for tetrahydro-2-(oxiranylethoxy)-2H-pyran have been identified. Such an analysis would typically involve quantum chemical calculations to determine the preferred three-dimensional arrangements of the molecule.
Influence of the Anomeric Effect on Conformational Preferences
While the anomeric effect is a well-documented stereoelectronic phenomenon in tetrahydropyran (B127337) rings, its specific influence on the conformational preferences of this compound has not been computationally modeled or reported. This effect describes the tendency of a substituent at the anomeric carbon (C2) to adopt an axial orientation, which is counterintuitive to steric considerations. A detailed study would be required to quantify the energetic preference of the oxiranylethoxy substituent for the axial versus equatorial position and how this is influenced by interactions with the rest of the molecule.
Dynamics of Ring Flexibility and Interconversion
Computational studies on the dynamics of the tetrahydro-2H-pyran ring in this specific molecule, including the energy barriers for chair-to-chair or chair-to-boat interconversions, are absent from the literature. montclair.edu Such studies would provide insight into the molecule's flexibility and the accessibility of different conformational states.
Intra- and Intermolecular Interactions and Aggregation Behavior
There is no specific research on the intra- and intermolecular interactions governing the aggregation behavior of this compound. A computational investigation would map out potential hydrogen bonding, dipole-dipole, and van der Waals interactions that dictate how molecules interact with each other and with their environment.
Electronic Structure and Reactivity Descriptors
A detailed analysis of the electronic structure and reactivity of this compound through computational methods has not been published. These studies are crucial for understanding the molecule's chemical behavior.
Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Surface Mapping
Without specific computational models, maps of the Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) for this compound cannot be generated. An MEP analysis would identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. ALIE surface mapping would reveal the regions from which an electron is most easily removed, providing further insight into reactivity with electrophiles and radicals.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity
A Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been performed for this compound. Such an analysis is fundamental to predicting the molecule's reactivity in various chemical reactions, including pericyclic reactions and nucleophilic/electrophilic substitutions. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability.
Quantitative Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks that aim to predict the reactivity of chemical compounds based on their molecular structure. nih.govresearchgate.net These models correlate calculated molecular descriptors (physicochemical properties derived from the chemical structure) with experimentally determined reactivity parameters. nih.gov For a molecule like this compound, a QSRR study would seek to establish a mathematical relationship between its structural features and its reactivity, for instance, in the context of the oxirane ring-opening reaction.
Although no specific QSRR models for this compound were identified, the general methodology can be described. The process involves:
Generation of Molecular Descriptors: A set of molecules with structural similarities to the target compound would be selected. For each molecule, a range of descriptors would be calculated using computational chemistry software. These can include electronic descriptors (e.g., partial charges, dipole moment, HOMO/LUMO energies), topological descriptors (e.g., molecular connectivity indices), and steric descriptors (e.g., molecular volume, surface area). nih.gov
Experimental Reactivity Data: The reactivity of these compounds in a specific reaction, such as the rate of reaction with a nucleophile, would be measured experimentally.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are employed to build a model that correlates the calculated descriptors with the experimental reactivity. nih.govresearchgate.net
For this compound, key descriptors would likely include the electrostatic potential on the atoms of the oxirane ring, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) which indicates susceptibility to nucleophilic attack, and steric factors around the epoxide. Previous studies on other organic molecules have successfully used such approaches to predict reaction rates and elucidate reaction mechanisms. researchgate.net
Table 1: Examples of Molecular Descriptors Potentially Relevant for QSRR Studies of this compound
| Descriptor Type | Specific Descriptor Example | Relevance to Reactivity |
| Electronic | Atomic charge on oxirane carbons | Indicates electrophilicity and site of nucleophilic attack. |
| LUMO Energy | Lower energy suggests higher reactivity towards nucleophiles. | |
| Dipole Moment | Influences interactions with polar reagents and solvents. | |
| Steric | Molecular Volume | Affects the accessibility of the reactive site (oxirane ring). |
| Sterimol Parameters | Quantifies the steric hindrance around the oxirane ring. | |
| Topological | Connectivity Indices | Relates molecular structure to physical and chemical properties. |
Theoretical Modeling of Reaction Pathways and Transition States
The most significant reaction pathway for this compound involves the ring-opening of the strained three-membered oxirane ring. masterorganicchemistry.comchemistrysteps.com This reaction is highly susceptible to both nucleophilic and electrophilic attack and can be modeled using computational methods like Density Functional Theory (DFT) to elucidate mechanisms, determine reaction energetics, and characterize transition states. researchgate.netresearchgate.netmdpi.com
The ether linkage in the compound introduces the possibility of intramolecular reactions, where the tetrahydropyran oxygen could potentially act as an internal nucleophile, or intermolecular reactions with external nucleophiles. Theoretical studies on analogous systems, such as the reaction of epoxides with alcohols, provide insight into the likely mechanisms. researchgate.netresearchgate.net
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. chemistrysteps.comyoutube.com The subsequent attack by a nucleophile (e.g., an alcohol or water) can proceed via a mechanism that has characteristics of both SN1 and SN2 pathways. chemistrysteps.com
Regioselectivity: A key aspect of this reaction is regioselectivity—which of the two oxirane carbons is attacked. Theoretical calculations of the charge distribution and stability of potential cationic intermediates in the transition state can predict the preferred site of attack. For unsymmetrical epoxides, attack generally occurs at the more substituted carbon due to the development of a partial positive charge that is better stabilized by hyperconjugation. youtube.com
Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the reaction proceeds via a direct SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the simultaneous opening of the ring. chemistrysteps.com
Activation Energy: DFT calculations can determine the activation energy barrier for this process. For instance, in a related system, the activation energy for the reaction between epichlorohydrin (B41342) and methanol (B129727) was determined to be 53 ± 7 kJ mol⁻¹. researchgate.net
Stereochemistry: The SN2 mechanism results in an inversion of stereochemistry at the carbon center that is attacked. Theoretical models can confirm this stereochemical outcome by analyzing the geometry of the reactant, transition state, and product.
Isomerism Studies: Configurational and Conformational Isomers of the Compound
This compound possesses multiple sources of isomerism, which can be investigated through computational methods.
Configurational Isomers (Stereoisomers): The molecule has several stereocenters, leading to the possibility of multiple diastereomers and enantiomers.
Chiral Centers: The C2 carbon of the tetrahydropyran ring (the anomeric carbon) is a stereocenter. Additionally, the carbon atom of the oxirane ring to which the ethoxy group is attached is also a stereocenter. The other carbon of the oxirane ring can also be a stereocenter if it bears a substituent. This results in a number of possible stereoisomers.
Relative Stabilities: Computational chemistry can be used to calculate the relative energies of these different stereoisomers, predicting which would be the most thermodynamically stable.
Conformational Isomers: The flexibility of the molecule, particularly the tetrahydropyran ring and the ethoxy side chain, gives rise to various conformational isomers.
Tetrahydropyran Ring Conformation: Extensive computational studies on the tetrahydropyran ring itself have shown that it predominantly adopts a chair conformation, which is significantly more stable than boat or twist-boat conformations. montclair.eduresearchgate.net An ab initio and DFT study on tetrahydro-2H-pyran found the transition state between the chair and the 2,5-twist conformation to be 11 kcal/mol higher in energy than the chair conformer. montclair.edu The substituent at the C2 position can exist in either an axial or equatorial orientation. The preference for one over the other is influenced by the anomeric effect and steric hindrance.
Side Chain Conformation: The ethoxy linkage (-O-CH₂-CH₂-O-) has rotational freedom around the C-C and C-O single bonds, leading to numerous possible conformations for the side chain. Molecular mechanics (MM) and DFT calculations can be used to explore the potential energy surface and identify the low-energy conformers. Studies on similar flexible ether molecules have successfully used these methods to predict the most populated conformations. rsc.org
Table 2: Key Isomeric Features of this compound
| Type of Isomerism | Structural Feature | Computational Insights |
| Configurational | C2 of Tetrahydropyran Ring | R/S configuration. |
| Oxirane Ring Carbons | R/S configurations leading to diastereomers. | |
| Conformational | Tetrahydropyran Ring | Predominantly chair conformation. montclair.eduresearchgate.net |
| C2-Substituent Orientation | Axial vs. Equatorial preference determined by anomeric and steric effects. | |
| Ethoxy Side Chain | Multiple rotamers due to bond rotations. |
Advanced Spectroscopic and Structural Elucidation of Tetrahydro 2 Oxiranylethoxy 2h Pyran
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of tetrahydro-2-(oxiranylethoxy)-2H-pyran in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's stereochemistry.
1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR Techniques for Structural Assignment
The structural assignment of this compound is achieved through a systematic analysis of its NMR spectra.
¹H NMR: The proton NMR spectrum displays characteristic signals for the tetrahydropyran (B127337) (THP) ring, the ethoxy linker, and the terminal oxirane (epoxide) ring. The anomeric proton of the THP ring (O-CH-O) typically appears as a distinct signal at approximately 4.5-4.8 ppm. The diastereotopic protons of the THP and oxirane rings exhibit complex multiplets due to spin-spin coupling.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The anomeric carbon of the THP ring is characteristically found downfield (98-102 ppm). Signals for the carbons of the ethoxy linker and the oxirane ring appear in the regions typical for aliphatic ethers and epoxides, respectively.
2D NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling relationships, allowing for the tracing of proton networks within the THP ring, the ethoxy chain, and the oxirane ring. sdsu.edu For example, the anomeric proton would show a correlation to the adjacent protons on the THP ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. sdsu.eduyoutube.com It is instrumental in connecting the different fragments of the molecule, for instance, by showing a correlation between the protons of the ethoxy linker and the anomeric carbon of the THP ring, or between the ethoxy protons and the carbons of the oxirane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. harvard.edu This is particularly useful for determining the relative stereochemistry of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HMBC) |
|---|---|---|---|
| THP Anomeric (C1') | ~4.6 (m) | ~99 | COSY with C2'-H; HMBC with ethoxy C1-H |
| THP Ring (C2'-C5') | 1.5-1.9 (m) | 19-31 | COSY correlations within the ring |
| THP Ring (C6') | 3.5-3.9 (m) | ~62 | COSY with C5'-H |
| Ethoxy (C1) | 3.4-3.8 (m) | ~68 | COSY with C2-H; HMBC with C1'-H and oxirane C3-H |
| Ethoxy (C2) | 3.6-4.0 (m) | ~71 | COSY with C1-H; HMBC with oxirane C3-H |
| Oxirane (C3) | 2.5-2.8 (m) | ~44 | COSY with C4-H; HMBC with ethoxy C1/C2-H |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on solvent and other conditions.
Stereochemical Assignment and Diastereomeric Purity Determination via NMR Parameters
This compound contains multiple stereocenters, including the anomeric carbon of the THP ring and the two carbons of the oxirane ring. This results in the possibility of multiple diastereomers. NMR spectroscopy is a primary tool for assigning the relative stereochemistry and assessing the diastereomeric purity.
Coupling Constants (J-values): The magnitude of the coupling constant between the anomeric proton and the adjacent proton on the THP ring can indicate the orientation of the oxiranylethoxy substituent (axial vs. equatorial). An axial-axial coupling typically has a larger J-value (8-10 Hz) compared to an axial-equatorial or equatorial-equatorial coupling (2-5 Hz).
NOESY: Nuclear Overhauser Effect (NOE) correlations are observed between protons that are spatially proximate. For example, an NOE between the anomeric proton and protons at the C3' or C5' positions of the THP ring would provide strong evidence for their spatial relationship and help define the conformation of the ring and the orientation of the substituent.
Diastereomeric Purity: In a mixture of diastereomers, separate sets of NMR signals will be observed for each isomer. The ratio of the integrals of these distinct signals in the ¹H NMR spectrum can be used to determine the diastereomeric ratio and thus the purity of the sample.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This exact mass is used to determine the elemental composition and confirm the molecular formula of this compound, which is C₉H₁₆O₄. The experimentally determined mass should match the calculated theoretical mass to within a few parts per million (ppm).
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 189.1121 |
| [M+Na]⁺ | 211.0941 |
The fragmentation of the molecular ion provides further structural confirmation. Key fragmentation pathways for this molecule would likely involve the cleavage of the glycosidic bond, leading to a characteristic fragment ion corresponding to the protonated THP group (m/z 85), and cleavage of the ether linkages in the side chain.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong C-O stretching vibrations characteristic of the ether linkages. The key absorptions would include the C-O-C stretching of the pyran ring and the acyclic ether side chain, typically found in the 1150-1050 cm⁻¹ region. The C-H stretching vibrations of the aliphatic CH₂ and CH groups would appear around 2950-2850 cm⁻¹. The characteristic ring-breathing vibrations of the oxirane group are expected around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-O stretching bands are also visible, C-H and C-C bonds often give stronger Raman signals. The symmetric "breathing" mode of the oxirane ring, typically around 1250 cm⁻¹, is often a prominent band in the Raman spectrum.
Table 3: Key Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (aliphatic) | 2950-2850 | Strong |
| Oxirane Ring "Breathing" | ~1250 | Medium |
| C-O-C Stretch (ether) | 1150-1050 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the exact conformation of the pyran ring and the relative stereochemistry of all chiral centers.
As of now, a search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide an unambiguous depiction of its solid-state architecture.
Gas Phase Rotational Spectroscopy for Precise Molecular Geometries
A thorough review of scientific literature and spectroscopic databases reveals a notable absence of studies specifically focused on the gas phase rotational spectroscopy of this compound. This analytical technique, which is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase, has been extensively applied to related compounds, such as tetrahydro-2H-pyran and its simpler derivatives. However, to date, no published research has reported the experimental rotational constants or a detailed molecular geometry for this compound derived from this method.
The lack of experimental data from rotational spectroscopy means that crucial information regarding the molecule's conformational preferences, bond lengths, bond angles, and dihedral angles remains undetermined with the high precision that this technique affords. While computational chemistry methods could provide theoretical insights into the structure of this compound, such studies also appear to be absent from the available literature.
Consequently, it is not possible to present detailed research findings or data tables on the precise molecular geometries of this compound obtained through gas phase rotational spectroscopy. Further experimental and theoretical investigations are required to elucidate the structural characteristics of this compound.
Conclusion and Future Research Directions
Synthesis and Mechanistic Understanding of tetrahydro-2-(oxiranylethoxy)-2H-pyran
The synthesis of this compound can be approached through several plausible synthetic routes, leveraging established methodologies for etherification and epoxidation. A primary route would likely involve a two-step process starting from a suitable diol.
One proposed pathway begins with the mono-tetrahydropyranylation of ethylene (B1197577) glycol. The protection of one of the hydroxyl groups of ethylene glycol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis would yield 2-(2-hydroxyethoxy)tetrahydropyran. This reaction is a standard method for the formation of THP ethers, which are valuable as protecting groups for alcohols. rsc.orgtotal-synthesis.com The resulting alcohol could then be converted to the corresponding epoxide. A common method to achieve this would be through a reaction with epichlorohydrin (B41342) under basic conditions, which proceeds via a Williamson ether synthesis followed by an intramolecular SN2 reaction to form the oxirane ring. wikipedia.orgmdpi.com
Alternatively, one could envision a route starting with the protection of 2-allyloxyethanol (B34915) with DHP, followed by the epoxidation of the terminal alkene. The epoxidation could be carried out using a variety of reagents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. masterorganicchemistry.comorganic-chemistry.org
A mechanistic understanding of these synthetic pathways is rooted in fundamental principles of organic chemistry. The formation of the THP ether proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP, involving a stabilized oxocarbenium ion intermediate. total-synthesis.com The subsequent epoxidation of an alkene with a peroxyacid follows a concerted mechanism. masterorganicchemistry.com If the Williamson ether synthesis route with epichlorohydrin is employed, the mechanism involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with epichlorohydrin. masterorganicchemistry.comlibretexts.org The resulting chlorohydrin intermediate is then deprotonated by a base, leading to an intramolecular SN2 reaction that forms the epoxide ring. wikipedia.org
Future research in this area should focus on optimizing the reaction conditions for these proposed synthetic routes to maximize yield and stereoselectivity. Detailed kinetic and computational studies would provide deeper insights into the reaction mechanisms and help in the rational design of more efficient synthetic protocols.
| Proposed Synthetic Step | Key Reagents | Plausible Mechanism |
| Mono-tetrahydropyranylation | Ethylene glycol, 3,4-dihydro-2H-pyran, Acid catalyst (e.g., PTSA) | Acid-catalyzed addition to alkene |
| Epoxidation | 2-(2-allyloxy)tetrahydropyran, m-CPBA | Concerted epoxidation |
| Williamson Ether Synthesis and Cyclization | 2-(2-hydroxyethoxy)tetrahydropyran, Epichlorohydrin, Base (e.g., NaOH) | SN2 followed by intramolecular SN2 |
Unexplored Areas of Reactivity and Synthetic Transformations
The bifunctional nature of this compound, possessing both a stable THP ether and a reactive epoxide ring, opens up a wide range of possibilities for further synthetic transformations. The epoxide moiety, in particular, is a versatile functional group that can undergo ring-opening reactions with a variety of nucleophiles. wikipedia.orgmasterorganicchemistry.com
The high ring strain of the oxirane makes it susceptible to nucleophilic attack under both acidic and basic conditions. wikipedia.orgmasterorganicchemistry.com Under basic or neutral conditions, the ring-opening is expected to occur via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide. In contrast, under acidic conditions, the reaction proceeds through a protonated epoxide intermediate, and the nucleophile attacks the more substituted carbon atom, which can better stabilize a partial positive charge. libretexts.org
A summary of potential nucleophilic ring-opening reactions is presented in the table below.
| Nucleophile | Reaction Conditions | Expected Product |
| Water | Acid or base catalysis | Diol |
| Alcohols | Acid or base catalysis | Hydroxy ether |
| Amines | Neutral or mild acid/base | Amino alcohol |
| Thiols | Base catalysis | Hydroxy thioether |
| Grignard Reagents | Neutral | Alcohol |
Future research should explore the regioselectivity and stereoselectivity of these ring-opening reactions. The development of catalytic asymmetric ring-opening reactions would be of particular interest, as it would allow for the synthesis of chiral, non-racemic products. Furthermore, the possibility of intramolecular reactions, where a nucleophile generated by the deprotection of the THP ether could attack the epoxide ring, warrants investigation.
Potential for Novel Methodological Advancements in Tetrahydropyran (B127337) Chemistry
The unique structure of this compound could serve as a platform for the development of new synthetic methodologies in tetrahydropyran chemistry. The presence of a reactive handle (the epoxide) tethered to a stable protecting group precursor (the THP ether) could be exploited in novel ways.
One area of potential advancement is in the development of tandem or cascade reactions. For instance, a one-pot reaction sequence could be designed where the epoxide is first opened by a nucleophile, and then a subsequent transformation is triggered at the newly introduced functional group, possibly involving the cleavage of the THP ether under specific conditions.
Moreover, this compound could be used as a bifunctional building block in polymer chemistry. The epoxide can undergo ring-opening polymerization, while the THP ether could be deprotected to reveal a hydroxyl group that can be further functionalized. This could lead to the synthesis of novel polymers with tailored properties.
The development of new catalysts that can selectively activate the epoxide in the presence of the THP ether, or vice versa, would also be a significant advancement. Such catalysts would enhance the synthetic utility of this and related molecules.
Prospects for Its Role in Enabling Complex Molecular Synthesis
The tetrahydropyran ring is a common structural motif in a wide variety of biologically active natural products. mdpi.comresearchgate.netrsc.org Therefore, the development of new building blocks and synthetic strategies for the construction of substituted tetrahydropyrans is of great importance.
This compound could serve as a valuable intermediate in the synthesis of complex molecules, particularly those containing polyether chains. The iterative ring-opening of the epoxide with a hydroxyl-containing nucleophile, followed by conversion of the resulting diol into a new epoxide, could be a powerful strategy for the controlled synthesis of polyether structures.
Furthermore, the epoxide can be opened with a wide range of carbon and heteroatom nucleophiles, allowing for the introduction of diverse functional groups and the construction of complex carbon skeletons. wikipedia.orglibretexts.org The THP ether can be carried through multiple synthetic steps and then deprotected under acidic conditions to reveal a hydroxyl group for further elaboration. total-synthesis.comorganic-chemistry.org
Future research should focus on demonstrating the utility of this compound in the total synthesis of natural products or other complex target molecules. Such studies would not only showcase the synthetic potential of this compound but also contribute to the broader field of organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
